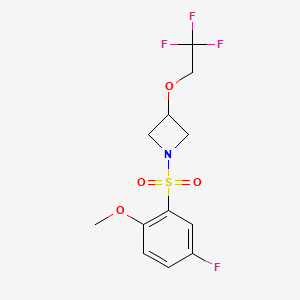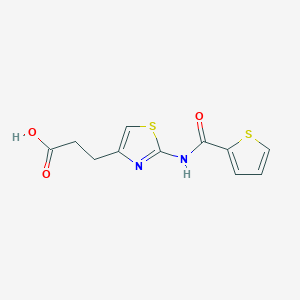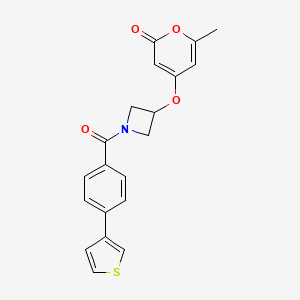![molecular formula C18H13ClO5 B2391133 Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 713500-75-5](/img/structure/B2391133.png)
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The exact mechanism of action of Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate is not fully understood. However, it has been suggested that the anti-inflammatory activity of this compound is due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways (Zhang et al., 2019). The antioxidant activity of this compound 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation (Wang et al., 2018). The anti-cancer activity of this compound is thought to be due to its ability to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes (Zhou et al., 2018).
Biochemical and Physiological Effects:
This compound 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anti-cancer activities, this compound has also been reported to have neuroprotective effects (Zhou et al., 2018) and to inhibit the growth of bacteria and fungi (Wang et al., 2018). However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate in lab experiments is its potential as a multi-functional compound with various biological activities. This can allow researchers to investigate different aspects of cellular processes using a single compound. However, one limitation of using this compound is the lack of information on its toxicity and potential side effects. Further studies are needed to determine the safety profile of this compound.
Future Directions
There are several potential future directions for research on Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate. One future direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative diseases. Another future direction is to develop derivatives of this compound with enhanced biological activity and specificity. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, this compound 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate is a compound with potential applications in scientific research. Its anti-inflammatory, antioxidant, and anti-cancer activities make it a promising compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate involves the reaction of 4-chlorophenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been reported in various research articles and can be modified to produce different derivatives of coumarin.
Scientific Research Applications
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate has been investigated for its potential as an anti-inflammatory agent, antioxidant, and anti-cancer agent. In a study conducted by Zhang et al. (2019), it was found that this compound exhibited significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines in vitro and in vivo. Another study by Wang et al. (2018) reported that this compound 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate showed potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation. Additionally, this compound 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines (Zhou et al., 2018).
properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-14-7-4-12-8-15(18(21)24-16(12)9-14)11-2-5-13(19)6-3-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUUZXIIJNPJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)


![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)
![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)
![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)
![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)
![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)
![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)


![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)